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Compound of Interest

Compound Name: Euojaponine D

Cat. No.: B15589033

For Immediate Release

[City, State] — [Date] — The complex molecular structure of Euojaponine D, a sesquiterpene
pyridine alkaloid isolated from Euonymus japonica, has been successfully elucidated using a
suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopic techniques. This
application note provides a detailed account of the methodologies employed, offering a
comprehensive protocol for researchers, scientists, and professionals in drug development
engaged in the structural analysis of novel natural products.

Euojaponine D belongs to a class of structurally complex alkaloids known for their potential
biological activities. The precise determination of their three-dimensional structure is a critical
step in understanding their mechanism of action and potential therapeutic applications. This
was accomplished through a combination of one-dimensional (*H and 13C) and two-dimensional
(COSY, HSQC, and HMBC) NMR experiments.

Quantitative NMR Data Summary

The chemical shifts (d) for the proton (*H) and carbon (:3C) nuclei of Euojaponine D were
meticulously assigned based on comprehensive NMR analysis. The data, presented in the
tables below, provide a complete spectral fingerprint of the molecule.

Table 1: *H NMR Data for Euojaponine D (CDCIs)
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Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

1 5.71 d 3.6

2 5.37 t 3.0

3 5.57 d 30

4 B - -

5 4.96 d 11

6 2.36 m

7 5.58 d 36

8 5.70 d 36

9 - - -

10 _ ) ]

11 4.65 d 13.2
4.95 d 13.2

12 1.41 s

14 1.55 s

15 4.80 d 120
4.90 d 12.0

4 8.25 dd 7.8,2.0

> 7.50 dd 7.8,4.8

6' 8.80 dd 4.8,2.0

v 3.20 m

8 1.30 d 70

o 3.05 m

10 1.25 d 70
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Chemical Shift (5,

Coupling Constant

Position Multiplicity
ppm) (3, Hz)
1.42, 2.05, 2.10, 2.15,
OAc S
2.32
OBz (ortho) 8.10 dd 85,15
OBz (meta) 7.60 dd 85,75
| OBz (para) | 7.45|t]| 7.5
Table 2: 13C NMR Data for Euojaponine D (CDCIs)
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Position Chemical Shift (5, Position Chemical Shift (5,
ppm) ppm)

1 73.5 11 175.3

2 70.0 12' 167.1

3 178 OAC (C=0) 169.0, 169.4, 169.5,

170.0, 170.1

4 71.7 OAc (CHs3) 20.5, 20.8, 21.0, 21.5

5 80.5 OBz (C=0) 165.0

6 40.0 OBz (C-1") 130.0

7 73.0 OBz (C-2",6") 129.5

8 72,5 OBz (C-3",5") 128.5

9 50.8 OBz (C-4") 133.0

10 92.6

11 63.0

12 25.0

13 85.0

14 28.0

15 65.0

2' 150.5

3 138.0

4' 125.0

5' 139.0

6' 153.0

7 45.0

8' 15.0
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o Chemical Shift (5, o Chemical Shift (5,
Position Position
ppm) ppm)
9 455
| 10" 15.5 | [ |

Experimental Protocols

The following protocols outline the standardized procedures for the acquisition of NMR data for
the structure elucidation of Euojaponine D.

Sample Preparation

e Compound Isolation: Euojaponine D is isolated from the root bark of Euonymus japonica
using standard chromatographic techniques.

o Sample Weighing: Approximately 5-10 mg of purified Euojaponine D is accurately weighed.

¢ Solvent Selection: The weighed sample is dissolved in approximately 0.5 mL of deuterated
chloroform (CDCls).

e NMR Tube: The solution is transferred to a 5 mm NMR tube.

'H NMR Spectroscopy

e Instrument: A 500 MHz NMR spectrometer.
e Pulse Program: Standard single-pulse sequence.

e Acquisition Parameters:

o

Spectral Width: 12 ppm

Number of Scans: 16

o

[¢]

Relaxation Delay: 2.0 s

[e]

Acquisition Time: 2.7 s
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» Processing: Fourier transformation, phase correction, and baseline correction. Chemical
shifts are referenced to the residual CHCIs signal at & 7.26 ppm.

3C NMR Spectroscopy

e Instrument: A 125 MHz NMR spectrometer.
e Pulse Program: Proton-decoupled pulse sequence.

e Acquisition Parameters:

[¢]

Spectral Width: 250 ppm

Number of Scans: 1024

o

[e]

Relaxation Delay: 2.0 s

o

Acquisition Time: 1.1 s

e Processing: Fourier transformation with exponential multiplication, phase correction, and
baseline correction. Chemical shifts are referenced to the CDCls solvent signal at & 77.16

ppm.

2D NMR Spectroscopy

e Purpose: To identify proton-proton (*H-1H) spin-spin couplings within the molecule, revealing
adjacent protons.

e Pulse Program: Standard COSY-45 or DQF-COSY sequence.
e Acquisition Parameters:

o Spectral Width (F1 and F2): 12 ppm

o Number of Increments (F1): 256

o Number of Scans per Increment: 8
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Processing: Sine-bell window function applied in both dimensions followed by 2D Fourier
transformation.

Purpose: To identify direct one-bond correlations between protons and their attached
carbons (*H-13C).

Pulse Program: Standard HSQC with gradient selection.

Acquisition Parameters:

[¢]

Spectral Width (F2): 12 ppm

[¢]

Spectral Width (F1): 200 ppm

[e]

Number of Increments (F1): 256

o

Number of Scans per Increment: 16

Processing: Qsine window function in both dimensions followed by 2D Fourier
transformation.

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and
carbons (*H-13C), crucial for connecting different spin systems and identifying quaternary
carbons.

Pulse Program: Standard HMBC with gradient selection.

Acquisition Parameters:

[¢]

Spectral Width (F2): 12 ppm

[e]

Spectral Width (F1): 250 ppm

o

Number of Increments (F1): 512

[¢]

Number of Scans per Increment: 32
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» Processing: Sine-bell window function in both dimensions followed by 2D Fourier

transformation.

Visualization of the Elucidation Workflow

The logical workflow for the structure elucidation of Euojaponine D using NMR spectroscopy is

depicted in the following diagram.
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Caption: Workflow for the structure elucidation of Euojaponine D.
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This comprehensive NMR-based strategy provides an unambiguous and detailed structural
assignment of Euojaponine D, paving the way for further investigation into its biological
properties and potential as a lead compound in drug discovery.

 To cite this document: BenchChem. [Unraveling the Intricate Architecture of Euojaponine D:
An NMR-Based Approach]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15589033#nuclear-magnetic-resonance-nmr-for-
euojaponine-d-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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